Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate
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Overview
Description
Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate is a chemical compound with the molecular formula C11H10Cl2O3. It is a derivative of benzofuran, a heterocyclic organic compound known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dichloro-2,3-dihydrobenzofuran and methyl acetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2,3-dihydrobenzofuran: A precursor in the synthesis of Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate.
Methyl 2-(5,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)acetate: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and acetate groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10Cl2O3 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 2-(5,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-10(14)2-6-5-16-11-8(6)3-7(12)4-9(11)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
UMJPVGRZJXKTSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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